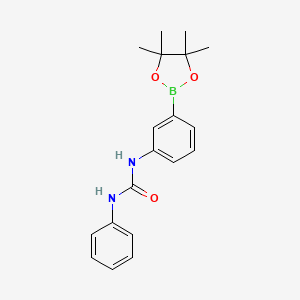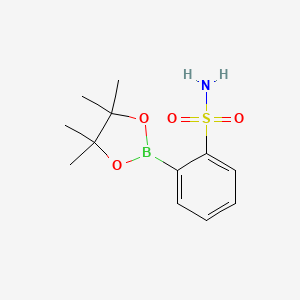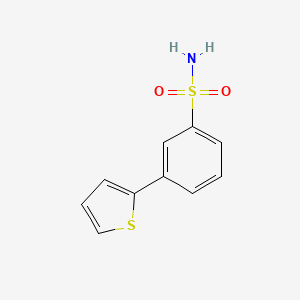
1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-465 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-465 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-465 involves the construction of the thienopyrimidine scaffold.
Industrial Production Methods: While specific industrial production methods for OSM-S-465 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: OSM-S-465 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine and halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thienopyrimidine compounds.
Scientific Research Applications
OSM-S-465 has several scientific research applications, including:
Chemistry: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: OSM-S-465 is investigated for its biological activity against Plasmodium falciparum, making it a valuable tool in malaria research.
Medicine: The compound’s potential as an antimalarial drug is a significant focus, with studies exploring its efficacy and safety.
Industry: OSM-S-465 can be used as a lead compound for developing new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of OSM-S-465 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein synthesis in the parasite. OSM-S-465 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-465 adduct . This reaction hijacking mechanism disrupts protein translation and activates the amino acid starvation response in the parasite, leading to its death.
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar activity against Plasmodium falciparum.
TCMDC-135294: A structurally related compound identified from a GSK library.
Comparison: OSM-S-465 is unique due to its specific substitution pattern and the presence of a sulfonamide group, which is essential for its activity. Compared to OSM-S-106, OSM-S-465 has shown different solubility and activity profiles, making it a valuable addition to the aminothienopyrimidine series .
Properties
Molecular Formula |
C19H23BN2O3 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-9-8-12-16(13-14)22-17(23)21-15-10-6-5-7-11-15/h5-13H,1-4H3,(H2,21,22,23) |
InChI Key |
NFQUDTMKTVWQTK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B10797462.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethoxy)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797468.png)
![5-(2-Phenylethoxy)-3-pyridin-4-yl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797474.png)
![N-[(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797477.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797496.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797501.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797502.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperazin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797510.png)

![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797524.png)

![1-[3-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine](/img/structure/B10797529.png)

![4-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797549.png)
